molecular formula C10H17NO3 B2798632 (S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate CAS No. 1374673-93-4

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2798632
CAS No.: 1374673-93-4
M. Wt: 199.25
InChI Key: ABBMDHUKQONVIE-ZETCQYMHSA-N
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Description

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate is a chiral chemical compound with the molecular formula C10H17NO3. It is commonly used as a building block in the pharmaceutical and organic synthesis industries for the synthesis of various biologically active molecules. Its chiral nature and tert-butyl ester group provide stability and protection during chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 2-methyl-4-oxopyrrolidine-1-carboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The use of protecting groups and chiral catalysts is common to achieve the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, alkylated, and acylated compounds. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .

Scientific Research Applications

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate is widely used in scientific research for its versatility and stability. Some of its applications include:

    Chemistry: As a building block in the synthesis of complex organic molecules and chiral catalysts.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor activation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl 2-Methyl-4-oxopyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of the tert-butyl ester group, which provides enhanced stability and protection during chemical reactions. This makes it a valuable intermediate in the synthesis of chiral pharmaceuticals and other complex organic molecules .

Properties

IUPAC Name

tert-butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBMDHUKQONVIE-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374673-93-4
Record name tert-butyl (2S)-2-methyl-4-oxopyrrolidine-1-carboxylate
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